molecular formula C15H15ClN2O4S B11593790 {2-chloro-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

{2-chloro-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11593790
M. Wt: 354.8 g/mol
InChI Key: VUVBGGGSZWSCAD-XFFZJAGNSA-N
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Description

{2-chloro-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a chloro-substituted phenoxyacetic acid moiety and a thioxoimidazolidinylidene group

Preparation Methods

The synthesis of {2-chloro-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenoxyacetic acid moiety: This can be achieved through the reaction of 2-chlorophenol with chloroacetic acid under basic conditions.

    Introduction of the thioxoimidazolidinylidene group: This step involves the reaction of the phenoxyacetic acid derivative with a suitable thioxoimidazolidinylidene precursor under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

{2-chloro-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The chloro group in the phenoxyacetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{2-chloro-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of {2-chloro-4-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

2-[2-chloro-4-[(Z)-(5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C15H15ClN2O4S/c1-2-5-18-14(21)11(17-15(18)23)7-9-3-4-12(10(16)6-9)22-8-13(19)20/h3-4,6-7H,2,5,8H2,1H3,(H,17,23)(H,19,20)/b11-7-

InChI Key

VUVBGGGSZWSCAD-XFFZJAGNSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)Cl)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)Cl)NC1=S

Origin of Product

United States

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